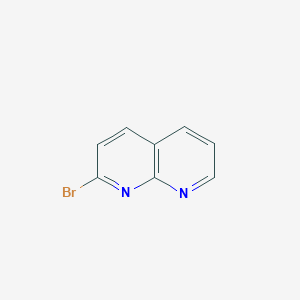

2-Bromo-1,8-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMGOTDNNMLUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406187 | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-17-9 | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 1,8 Naphthyridine and Its Derivatives

Classical Synthesis Routes for 1,8-Naphthyridine (B1210474) Core Precursors

The construction of the 1,8-naphthyridine core has historically been achieved through several named reactions, with the Friedländer and Skraup syntheses being among the most fundamental and widely adapted methods. These routes typically begin with a substituted pyridine (B92270) precursor, such as 2-aminopyridine (B139424), and build the second fused pyridine ring.

Friedländer Reaction and its Variations

The Friedländer synthesis is arguably the most versatile and commonly employed method for generating 1,8-naphthyridine systems. The reaction involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to a carbonyl group). For 1,8-naphthyridines, this translates to the reaction of a 2-aminopyridine derivative with a suitable carbonyl partner. ekb.egyoutube.com

The foundational Friedländer approach involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with various ketones or other compounds possessing an active methylene (B1212753) group. ekb.eg This reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the bicyclic aromatic system. The choice of the carbonyl component directly dictates the substitution pattern on the newly formed ring. For instance, reacting 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine. nih.gov

The reaction can be catalyzed by both acids (e.g., acetic acid, hydrochloric acid) and bases (e.g., sodium hydroxide (B78521), pyridine) and is often carried out in solvents like ethanol (B145695) or DMF under reflux conditions. youtube.com

In response to the growing need for environmentally benign synthetic protocols, significant efforts have been made to develop greener variations of the Friedländer synthesis. wikipedia.org These methods aim to replace harsh reaction conditions, toxic organic solvents, and expensive metal catalysts.

One successful green approach involves using water as the reaction solvent. nih.govacs.org A notable example is the gram-scale synthesis of 1,8-naphthyridine derivatives using choline (B1196258) hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a metal-free catalyst in water. nih.govacs.org This system demonstrates excellent yields (>90%) under mild conditions (e.g., 50 °C) and allows for easy separation of the catalyst and product. nih.gov The effectiveness of choline hydroxide surpasses that of traditional bases like NaOH and KOH in aqueous media. nih.gov

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| - | H₂O | 50 | 12 | No Reaction | nih.gov |

| ChOH (1) | Acetone | 50 | 24 | 52 | nih.gov |

| ChOH (1) | H₂O | 50 | 6 | 99 | nih.gov |

| ChOH (1) | H₂O | Room Temp. | 22 | 90 | nih.gov |

| NaOH | H₂O | 50 | 6 | 88 | nih.gov |

| KOH | H₂O | 50 | 6 | 84 | nih.gov |

Other green methods utilize basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole (B134444) salt ([Bmmim][Im]), which can act as both the solvent and the catalyst under solvent-free conditions. These reactions, typically run at around 80°C, also provide a simple workup and the ability to reuse the catalyst.

A significant challenge in the Friedländer synthesis arises when using unsymmetrical ketones (e.g., 2-butanone), as the reaction can proceed via two different modes of cyclization, leading to a mixture of regioisomeric products. ekb.eg This lack of regioselectivity can result in difficult purification steps and lower yields of the desired isomer.

To address this, specialized catalyst systems have been developed. Research has shown that cyclic secondary amines, particularly pyrrolidine (B122466) derivatives, can provide high regioselectivity. The most effective catalyst identified is the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). organic-chemistry.org When reacting 2-aminonicotinaldehyde with unmodified methyl ketones, TABO can achieve up to 96:4 regioselectivity in favor of the 2-substituted 1,8-naphthyridine. organic-chemistry.org The selectivity of this reaction can be further enhanced by the slow addition of the ketone to the reaction mixture and by conducting the reaction at higher temperatures.

Skraup Reaction and Modified Skraup Reactions

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for 1,8-naphthyridines. It is one of the common methods for synthesizing the 1,8-naphthyridine core, alongside the Friedländer reaction.

In its traditional form for naphthyridine synthesis, the Skraup reaction involves heating a 2-aminopyridine with glycerol (B35011), a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent. The glycerol first dehydrates to form acrolein, an α,β-unsaturated aldehyde. The aminopyridine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the 1,8-naphthyridine ring system. This method often requires harsh conditions and can result in lower yields compared to more modern approaches.

Doebner Reaction and its Variants

The Doebner reaction, a modification of the broader Doebner-von Miller reaction, traditionally involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgsynarchive.com Its application to the synthesis of 1,8-naphthyridine derivatives involves the use of 2-aminopyridine derivatives in place of anilines.

Condensation of 2-aminopyridine derivatives with α,β-unsaturated keto acids or aldehydes.

The core of the Doebner reaction in this context is the condensation of a 2-aminopyridine derivative with an α,β-unsaturated carbonyl compound. wikipedia.org The reaction's success in forming the 1,8-naphthyridine ring system is highly dependent on the nature of the substituents on the 2-aminopyridine ring. oregonstate.edu

The mechanism can proceed through two potential pathways. One involves an initial aldol (B89426) condensation between the aldehyde and pyruvic acid to form a β,γ-unsaturated α-ketocarboxylic acid, which then undergoes a Michael addition with the 2-aminopyridine. wikipedia.org An alternative pathway begins with the formation of a Schiff base between the 2-aminopyridine and the aldehyde, followed by reaction with the enol form of pyruvic acid. wikipedia.org

A critical factor for successful 1,8-naphthyridine synthesis is the electronic nature of the substituents on the 2-aminopyridine ring. Electron-releasing groups at the 6-position of the 2-aminopyridine ring are crucial for directing the cyclization to the C-3 position of the pyridine ring, leading to the formation of the 1,8-naphthyridine skeleton. oregonstate.edu For instance, the use of 2,6-diaminopyridine (B39239) or 6-hydroxy-2-aminopyridine has been shown to be effective in promoting the desired ring closure. oregonstate.edu Conversely, electron-withdrawing groups or weakly electron-releasing groups, such as a methyl group, may not sufficiently activate the C-3 position, leading to alternative cyclization pathways or failure of the reaction. oregonstate.eduresearchgate.net

The reaction between 2-aminopyridine, an aldehyde (like benzaldehyde (B42025) or o-methoxybenzaldehyde), and pyruvic acid can yield substituted 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acids. oregonstate.edu The use of pre-formed benzalpyruvic acid in reaction with 6-substituted 2-aminopyridines has been shown to increase the yield of the corresponding 1,8-naphthyridines. oregonstate.edu

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 2-Aminopyridine derivative | α,β-Unsaturated keto acid | Substituted 1,8-naphthyridine | oregonstate.edu | |

| 2-Aminopyridine derivative | Aldehyde | Pyruvic acid | Substituted 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | oregonstate.edu |

| 6-Substituted 2-aminopyridine | Benzalpyruvic acid | Substituted 1,8-naphthyridine | oregonstate.edu |

Combes Reaction

Conrad-Limpach Reaction

The Conrad-Limpach synthesis is another classical method for quinoline (B57606) synthesis that can be adapted for 1,8-naphthyridines. nih.gov This reaction involves the condensation of anilines (or 2-aminopyridines) with β-ketoesters. wikipedia.org The reaction conditions, particularly temperature, determine the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which upon cyclization yields a 4-quinolone (or 4-naphthyridone). iust.ac.ir At higher temperatures, the thermodynamic product, a β-keto acid anilide, is formed, which cyclizes to a 2-quinolone (or 2-naphthyridone). iust.ac.ir The synthesis of aminopropyloxy derivatives of 1,8-naphthyridines has been achieved using the principles of the Conrad-Limpach synthesis. researchgate.net

Niementowski Reaction

The Niementowski reaction provides a route to γ-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org Its application to 1,8-naphthyridine synthesis has been investigated, for example, in the synthesis from ethyl 2-amino-6-phenylnicotinate. rsc.org The reaction typically requires high temperatures (120-130 °C). wikipedia.org Variations of this reaction have been developed to improve its practicality, including the use of catalysts like phosphorus oxychloride or polyphosphoric acid. wikipedia.org

Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This reaction can be extended to the synthesis of 4-carboxy-1,8-naphthyridines. nih.govacs.org The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org A Pfitzinger-type condensation of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species in ethanolic KOH has been used to directly synthesize bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Isatin | Carbonyl compound | Substituted quinoline-4-carboxylic acid | wikipedia.org |

| [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester | 2-Acetylazaaromatic species | 4-Carboxy-1,8-naphthyrid-2-yl moiety | nih.govacs.org |

Knorr Synthesis

The Knorr synthesis is a widely used method for preparing pyrroles, but a variation of it, the Knorr quinoline synthesis, is used for producing 2-hydroxyquinolines (2-quinolones). This reaction involves the condensation of a β-ketoanilide with concentrated sulfuric acid. The anilide is typically prepared by reacting an aniline with a β-ketoester. While the direct application to 2-bromo-1,8-naphthyridine is not explicitly detailed, the fundamental Knorr synthesis of quinolines provides a basis for potential adaptation to naphthyridine systems. oregonstate.edu

Povarov Cyclization

The Povarov reaction is another significant method in heterocyclic synthesis, classified as a formal [4+2] cycloaddition reaction. It is primarily used to generate tetrahydroquinoline derivatives through the reaction of an aniline, an aldehyde, and an electron-rich alkene. smolecule.com This three-component reaction forms an imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene. smolecule.com

Similar to the Pictet-Spengler reaction, the direct application of the Povarov cyclization for the primary synthesis of the 1,8-naphthyridine skeleton is not a commonly reported strategy. The required starting materials (anilines) are not the typical precursors for 1,8-naphthyridines, which are more commonly synthesized using methods like the Friedländer annulation from aminopyridine derivatives. organic-chemistry.orgnih.gov

Introduction of the Bromine Atom to the Naphthyridine Scaffold

The introduction of a bromine atom onto the 1,8-naphthyridine ring system can be achieved either by direct halogenation of the pre-formed scaffold or by carrying the halogen through the synthesis from a bromo-substituted starting material.

Synthesis from Bromo-substituted Starting Materials

A more controlled and reliable method for preparing this compound involves incorporating the bromine atom into one of the precursors before the final cyclization step or by converting a functional group on a pre-formed naphthyridine ring.

One of the most effective strategies for this is the Friedländer Annulation , which involves the condensation of a 2-aminopyridine derivative with a compound containing an activated methylene group (e.g., a ketone or aldehyde). nih.gov To synthesize a 2-halo-1,8-naphthyridine, one could theoretically start with a halogenated 2-aminopyridine. For instance, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has been reported, demonstrating the viability of building the ring system with a halogen at the 2-position.

However, a more common and highly effective method for specifically introducing a bromine atom at the 2-position is the Sandmeyer reaction . This classic transformation allows for the conversion of a primary aromatic amine into a halide. The synthesis would commence with 2-amino-1,8-naphthyridine, which is a readily accessible starting material.

The process involves two key steps:

Diazotization: The 2-amino-1,8-naphthyridine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group (N₂) by a bromide ion to yield this compound. nih.gov

Table 2: Plausible Synthesis of this compound via Sandmeyer Reaction

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 2-Amino-1,8-naphthyridine | 1. NaNO₂, HBr (aq) 2. 0–5 °C | 1,8-Naphthyridin-2-yldiazonium bromide | Formation of the diazonium salt. |

| 2 | 1,8-Naphthyridin-2-yldiazonium bromide | CuBr | This compound | Replacement of the diazonium group with bromine. |

This approach is generally high-yielding and offers excellent regiochemical control, making it a superior strategy for the specific synthesis of this compound compared to direct bromination.

Reaction of 2-aminopyridine and bromoacetaldehyde (B98955) diethyl acetal (B89532)

The direct synthesis of this compound from the condensation of 2-aminopyridine and bromoacetaldehyde diethyl acetal is not a standard or high-yielding named reaction. A more plausible and common strategy involves a multi-step sequence. First, the core 1,8-naphthyridine ring is constructed using a classic cyclization reaction, such as the Skraup or Doebner-von Miller synthesis, starting from 2-aminopyridine. For instance, the reaction of 2-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent yields the parent 1,8-naphthyridine.

Once the 1,8-naphthyridine scaffold is formed, bromination can be carried out. However, direct bromination of 1,8-naphthyridine often leads to a mixture of products or substitution at positions other than C2. A more controlled method to introduce the bromine at the C2 position is via a Sandmeyer-type reaction. This involves the synthesis of 2-amino-1,8-naphthyridine, its conversion to a diazonium salt, and subsequent displacement with a bromide source.

Alternatively, a related synthesis involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite to generate 2-bromopyridine. orgsyn.orggoogle.comgoogle.com This brominated precursor could then potentially be used in further steps to build the second ring, although this is a less common pathway for this specific target.

Friedländer Synthesis with bromo-substituted intermediates

The Friedländer synthesis is a highly effective and widely used method for constructing 1,8-naphthyridine derivatives. nih.govrsc.org The general approach involves the base- or acid-catalyzed condensation of a 2-aminopyridine bearing a carbonyl group at the 3-position (e.g., 2-aminonicotinaldehyde) with a compound containing an α-methylene group adjacent to a carbonyl or other activating group. nih.govacs.org

To produce this compound using this method, one of the starting materials must contain a bromine atom at the appropriate position. While the prompt's example of 2-bromo-8-hydroxynaphthalene is a precursor for a different ring system, the principle can be correctly applied by using brominated pyridines or ketones. For example, the condensation of 2-aminonicotinaldehyde with a bromo-substituted ketone could potentially yield a bromo-naphthyridine derivative. However, a more direct route to this compound via this method is not commonly documented. A more frequent strategy is the synthesis of a 2-hydroxy- or 2-chloro-1,8-naphthyridine, which can then be converted to the 2-bromo derivative. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. kashanu.ac.irkashanu.ac.ir This chloro-derivative can then undergo halogen exchange or be used as a precursor.

The versatility of the Friedländer synthesis is demonstrated by its ability to accommodate a wide range of substituted precursors to generate a library of 1,8-naphthyridine derivatives.

Table 1: Examples of Friedländer Synthesis for 1,8-Naphthyridine Derivatives

| Pyridine Precursor | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (ChOH), H₂O | 2-Methyl-1,8-naphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid), 80 °C | 2,3-Diphenyl-1,8-naphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Terminal Alkynes | Copper(II) triflate, Diethylamine | Substituted 1,8-naphthyridines | researchgate.net |

| 2-Aminonicotinaldehyde | Methyl vinyl ketone | KOH, Alcoholic solvent, RT | Alkoxy-substituted 1,8-naphthyridine | kthmcollege.ac.in |

Derivatization and Functionalization Strategies of this compound

The bromine atom at the C2 position of this compound is a key functional handle, enabling a wide array of subsequent transformations. The electron-deficient nature of the naphthyridine ring system makes this position particularly reactive towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Site

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing this compound. The reaction proceeds via a two-step addition-elimination mechanism (SN(AE)). A nucleophile attacks the electrophilic carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide leaving group is eliminated, restoring aromaticity and yielding the substituted product. The presence of two nitrogen atoms in the 1,8-naphthyridine ring system enhances its electron-deficient character, thereby activating the C2 position for SNAr.

The direct displacement of the bromide with an amino group is a fundamental SNAr transformation. Research has shown that the reaction of this compound with potassium amide (KNH₂) in liquid ammonia (B1221849) exclusively yields 2-amino-1,8-naphthyridine. researchgate.net Detailed mechanistic studies using deuterated starting materials have revealed that this conversion is not straightforward. It proceeds predominantly through the expected SN(AE) ipso substitution (where the nucleophile attacks the carbon directly bonded to the leaving group), but also, to a significant extent (around 40%), via an unusual SN(AE) tele substitution pathway. researchgate.net This alternative mechanism involves initial nucleophilic addition at a remote position (C4 or C7), followed by rearrangement and elimination.

Oxygen and sulfur nucleophiles readily displace the bromide from the 2-position of the naphthyridine ring. The reaction with alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), provides a direct route to 2-alkoxy-1,8-naphthyridines. pearson.comualberta.cavaia.com Similarly, thiolates, such as sodium thiomethoxide (NaSCH₃), react to form 2-(alkylthio)-1,8-naphthyridines. These reactions are typically carried out in a polar solvent, and the strong nucleophilicity of the alkoxide or thiolate facilitates the displacement of the bromide.

Table 2: Representative SNAr Reactions of this compound

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Amide ion | KNH₂ / liq. NH₃ | 2-Amino-1,8-naphthyridine | Amination |

| Methoxide ion | NaOCH₃ / CH₃OH | 2-Methoxy-1,8-naphthyridine | Alkoxylation |

| Thiomethoxide ion | NaSCH₃ / DMF | 2-(Methylthio)-1,8-naphthyridine | Thiolation |

| Phenoxide | Sodium Phenoxide / DMSO | 2-Phenoxy-1,8-naphthyridine | Aryloxylation |

Cross-Coupling Reactions Utilizing the Bromine Functionality

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these transformations. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

Key examples include:

Suzuki-Miyaura Coupling: This reaction pairs this compound with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgorganic-chemistry.orgnih.gov This is a powerful tool for synthesizing 2-aryl- or 2-vinyl-1,8-naphthyridines.

Buchwald-Hartwig Amination: This reaction provides a versatile and milder alternative to classical amination methods. It couples this compound with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. nih.govchemspider.comlibretexts.org This method allows for the synthesis of a wide variety of N-substituted 2-amino-1,8-naphthyridine derivatives that are otherwise difficult to access.

Other important cross-coupling reactions applicable to this substrate include the Heck reaction (for C-C bond formation with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes).

Table 3: Overview of Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1,8-naphthyridine | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | 2-(R¹R²N)-1,8-naphthyridine | wikipedia.orgnih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-1,8-naphthyridine | N/A |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-1,8-naphthyridine | N/A |

Table of Compounds

Further Bromination for Polybrominated Derivatives

The synthesis of polybrominated 1,8-naphthyridines can be achieved through electrophilic aromatic substitution. While the direct polybromination of this compound is not extensively documented, established methods on related heterocyclic and aromatic systems offer viable strategies. For instance, the synthesis of 3,4-dibromo-6-nitro-1,8-naphthalic anhydride (B1165640) is accomplished through the reaction of 3-nitro-1,8-naphthalic anhydride with N-bromosuccinimide (NBS) in concentrated sulfuric acid. mdpi.com This method of using a brominating agent like NBS in a strong acid could potentially be adapted to introduce additional bromine atoms onto the 1,8-naphthyridine ring system. The synthesis of 2,7-difunctionalized naphthyridines, such as those starting from 2-amino-7-chloro-1,8-naphthyridine, confirms the feasibility of introducing substituents at multiple positions on the scaffold. nih.gov

Condensation Reactions

Condensation reactions are fundamental to the construction of the 1,8-naphthyridine core itself. The Friedländer annulation is a classic and efficient method, involving the reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgacs.org For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is the key starting material. acs.org Greener synthetic protocols have been developed that utilize water as a solvent and biocompatible catalysts like choline hydroxide, yielding excellent results. acs.org

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl group (aldehyde or ketone) reacts with an active methylene compound in the presence of a weak amine catalyst, such as piperidine (B6355638), followed by dehydration. wikipedia.orgorganic-chemistry.org This reaction can be applied to 1,8-naphthyridine derivatives that possess a suitable aldehyde functionality. For example, 1,8-naphthyridine-2-carbaldehyde (B1301402) or 1,8-naphthyridine-7-carbaldehyde can undergo a Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or diethyl malonate. nih.govresearchgate.netnih.gov The reaction results in the formation of an α,β-unsaturated product, extending the conjugation of the naphthyridine system. wikipedia.org

Cyclization Reactions for Fused Heterocycles

Building upon the 1,8-naphthyridine core to create more complex, fused heterocyclic systems is a significant area of synthetic research. One effective strategy involves multicomponent reactions. For instance, a three-component reaction between an enhydrazinoketone, an aromatic aldehyde, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile dimer) can produce fused 5,6,7,8,9,10-hexahydrobenzo[b] wikipedia.orgorganic-chemistry.orgnaphthyridine derivatives in good yields. This process involves a tandem Knoevenagel-Michael reaction followed by intramolecular heterocyclizations to build the fused ring system.

Intramolecular cycloaddition reactions provide another powerful route. Fused 1,8-naphthyridines can be synthesized via an intramolecular Povarov-type [4+2] cycloaddition, demonstrating a regio- and diastereoselective method for creating complex polycyclic structures.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,8 Naphthyridine

Reaction Pathways and Intermediates

The reactivity of 2-bromo-1,8-naphthyridine is dictated by the electronic properties of the heterocyclic system and the nature of the carbon-bromine bond. The bromine atom serves as a good leaving group, making the C2 position susceptible to various chemical transformations.

The amination of this compound with potassium amide (KNH₂) in liquid ammonia (B1221849) is a notable example of its reactivity, proceeding through a nucleophilic substitution via an addition-elimination mechanism (SN(AE)). smolecule.comresearchgate.net In this reaction, the amide ion acts as the nucleophile.

Investigations using deuterated starting materials have revealed a complex reaction pathway. researchgate.net The primary mechanism is the expected SN(AE) ipso substitution, where the nucleophile attacks the bromine-bearing carbon atom (C2), leading to the formation of 2-amino-1,8-naphthyridine. smolecule.comresearchgate.net

However, studies have shown that a significant portion of the reaction (approximately 40%) proceeds through an unusual SN(AE) tele substitution pathway. researchgate.netresearchgate.netlookchem.com In this tele-substitution, the initial nucleophilic attack occurs at a remote position (C7), forming a 7-amino-2-bromo-7,8-dihydro-1,8-naphthyridinide intermediate. researchgate.net A subsequent proton shift and elimination of the bromide ion lead to the final 2-amino product. wur.nl This dual-pathway reactivity, involving both ipso and tele addition-elimination steps, highlights the nuanced mechanistic landscape of this heterocyclic system. researchgate.net

Catalysts and solvents are critical in directing the reaction pathways of this compound and its derivatives, enhancing efficiency and controlling selectivity. This is particularly evident in palladium-catalyzed cross-coupling reactions, where the choice of catalyst, ligands, and solvent system dictates the outcome.

The Friedländer annulation, a key method for synthesizing the 1,8-naphthyridine (B1210474) scaffold itself, has been significantly improved by revisiting catalyst and solvent choices. nih.govacs.org Traditional methods often require harsh conditions. acs.org Modern approaches utilize greener and more efficient systems. For instance, the use of choline (B1196258) hydroxide (B78521) (ChOH), a metal-free and water-soluble ionic liquid, as a catalyst in water has been shown to produce excellent yields of 1,8-naphthyridine derivatives under mild conditions (50°C). nih.govacs.org This system avoids hazardous organic solvents and expensive metal catalysts, offering high yields (>90%) and operational simplicity. nih.govacs.org The effectiveness of the ChOH catalyst in water is attributed to its ability to form hydrogen bonds with the reactants, which facilitates the reaction. acs.org

The table below summarizes various catalytic systems used in reactions involving the 1,8-naphthyridine scaffold.

| Reaction Type | Catalyst/Reagents | Solvent | Key Feature | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Not specified | Forms 2-aryl derivatives. | |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂ | Not specified | Forms 2-alkynyl derivatives. | |

| Heck Reaction | Pd(OAc)₂ | Not specified | Creates alkenyl-functionalized naphthyridines. | |

| Friedländer Reaction | Choline hydroxide (ChOH) | Water (H₂O) | Green, metal-free synthesis with high yield (>90%). | nih.govacs.org |

| Friedländer Reaction | Ligand-free copper | Dimethylformamide (DMF) | Alternative catalytic system for naphthyridine synthesis. | nih.gov |

| Transfer Hydrogenation | [Cp*IrCl₂]₂ | t-amyl alcohol | Iridium-catalyzed functionalization of the naphthyridine ring. | mdpi.com |

Stereochemical Aspects and Asymmetric Synthesis

The 1,8-naphthyridine scaffold is not only a versatile building block but also a key component in the development of chiral ligands for asymmetric catalysis, particularly in the synthesis of molecules with axial chirality.

Novel chiral ligands based on the 1,8-naphthyridine framework have been successfully employed in copper-catalyzed atroposelective synthesis. researchgate.netrsc.orgresearchgate.netrsc.org These reactions aim to construct C-O axially chiral compounds, which are significant structural motifs in many natural products and pharmaceuticals. rsc.orgresearchgate.net The rigid 1,8-naphthyridine unit serves as a scaffold for positioning chiral elements, such as oxazoline (B21484) groups, which then coordinate with a metal center (e.g., copper) to create a chiral environment. researchgate.net This catalytic system has proven effective in reactions like the asymmetric copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC), enabling the synthesis of C–O axially chiral diaryl ethers with high enantioselectivity. researchgate.netresearchgate.net

Mechanistic studies of the copper-catalyzed atroposelective synthesis of C-O axially chiral compounds have pointed towards a complex mechanism. researchgate.netrsc.orgresearchgate.net The high enantioselectivity observed is believed to arise from a synergistic interplay between a desymmetrization reaction and a kinetic resolution process. rsc.orgresearchgate.net In this model, the chiral copper catalyst preferentially reacts with one enantiomer of a rapidly racemizing substrate or intermediate over the other. This kinetic resolution amplifies the enantiomeric excess of the product, leading to the high levels of stereocontrol observed. researchgate.netrsc.orgresearchgate.net This dual mechanism is crucial for the successful atroposelective construction of these challenging chiral molecules. rsc.org

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms and electronic properties of 1,8-naphthyridine derivatives. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone. acs.orgrsc.org

For instance, DFT calculations have been used to elucidate the plausible reaction mechanism for the Friedländer synthesis of 1,8-naphthyridines catalyzed by choline hydroxide in water. acs.org These calculations confirmed that hydrogen bonding interactions between the ionic liquid catalyst and the reactants are pivotal in facilitating the reaction and lowering activation energy barriers. acs.org Noncovalent interaction (NCI) plot analysis further supported the role of these weak interactions in the catalytic cycle. nih.gov

Furthermore, molecular dynamics simulations have been employed to assess the potential of newly synthesized 1,8-naphthyridine derivatives as drug candidates. acs.orgrsc.org By simulating the interaction between a naphthyridine derivative and a biological target, such as a protein or enzyme, researchers can predict binding modes and stability. acs.orgrsc.org For example, MD simulations have shown that a tetrahydropyrido derivative of naphthyridine can bind to the active sites of the human serotonin (B10506) transporter (hSERT), suggesting its potential as a preclinical candidate for depression treatment. acs.org These computational studies provide a deeper understanding of reaction pathways and help guide the rational design of new functional molecules. rsc.orgresearchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanisms

Density Functional Theory (DFT) calculations are instrumental in elucidating the plausible reaction mechanisms for the synthesis and transformation of 1,8-naphthyridine derivatives. acs.orgnih.govresearchgate.net These computational studies allow for the construction of reaction pathways by calculating the energetics of intermediates and transition states. nih.gov

One prominent example is the investigation of the Friedlander reaction for the synthesis of 1,8-naphthyridines. DFT calculations have been employed to understand the catalytic cycle, particularly the role of catalysts and solvents. acs.orgacs.org For instance, in the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone (B3395972), DFT studies revealed the crucial role of a choline hydroxide (ChOH) catalyst in a water medium. acs.orgnih.govacs.org The calculations demonstrated that ChOH acts as both a proton acceptor and a hydrogen-bond donor, facilitating the reaction. nih.gov The initiation of the reaction involves the activation of the carbonyl group of acetone by the hydroxyl group of the choline cation through hydrogen bonding. acs.org

DFT has also been used to study the mechanism of formation of other derivatives, such as (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.comtandfonline.com In this case, the reaction is a Claisen-Schmidt condensation, and DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular structure of the synthesized compound. tandfonline.comtandfonline.com These studies help in understanding the electronic properties and reactivity sites of the molecule. tandfonline.comsapub.org For instance, Molecular Electrostatic Potential (MEP) maps derived from DFT calculations can identify the most electrophilic and nucleophilic sites within a molecule. tandfonline.comsapub.org

Furthermore, DFT is applied to investigate the mechanism of cycloaddition reactions. In the case of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction catalyzed by a dicopper complex with a 1,8-naphthyridine ligand, DFT studies have shown that the cycloaddition occurs in a single concerted step, which contrasts with previously proposed two-step mechanisms. acs.org

The electronic properties of various substituted 1,8-naphthyridine derivatives have also been studied using DFT with the B3LYP/6-31(d) level of calculations to correlate these properties with their biological activity. sapub.org

Table 1: DFT Methods Used in the Study of 1,8-Naphthyridine Derivatives

| Derivative Studied | DFT Functional | Basis Set | Application |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | B3LYP | 6-311++G(d,p) | Molecular structure optimization, electronic properties. tandfonline.comtandfonline.com |

| Substituted 1,8-naphthyridines | B3LYP | 6-31(d) | Correlation of electronic properties with biological activity. sapub.org |

| 1,8-Naphthyridine dicopper complexes | Not specified | Not specified | Mechanistic study of CuAAC reaction. acs.org |

| 2-Methyl-1,8-naphthyridine | Not specified | Not specified | Elucidation of Friedlander reaction mechanism. acs.orgnih.govacs.org |

Noncovalent Interaction (NCI) Plot Index Analysis

Noncovalent Interaction (NCI) plot index analysis is a computational tool used to visualize and identify non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. acs.orgchemtools.org This analysis is based on the electron density and its derivatives, particularly the reduced density gradient. chemtools.org NCI plots are particularly valuable for understanding the stabilization of transition states and intermediates in reaction mechanisms. acs.org

In the context of the Friedlander synthesis of 1,8-naphthyridines catalyzed by choline hydroxide, NCI plot analysis was performed on the transition states to delineate the importance of hydrogen bonds. acs.org The NCI plots help to distinguish between strong and weak interactions. For example, a blue-colored isosurface in an NCI plot indicates a strong hydrogen bond, such as the one observed between the hydroxyl group of the choline cation and the carbonyl group of a reactant in a transition state (TS-1). acs.org This stabilization through hydrogen bonding contributes to a lower reaction barrier. acs.org

The analysis is based on the reduced density gradient, s(r), which is a dimensionless function that describes the deviation from a homogeneous electron distribution. chemtools.org In regions of non-covalent interactions, the reduced density gradient is close to zero, while the electron density is low. chemtools.org By plotting the reduced gradient versus the electron density, characteristic spikes appear for non-covalent interactions. chemtools.org The type of interaction can be further determined by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density. chemtools.org Blue isosurfaces, indicating attractive interactions like hydrogen bonds, correspond to negative values of sign(λ₂)ρ(r), while red regions signify repulsive steric clashes. chemtools.org

The combination of DFT calculations and NCI plot index analysis provides a comprehensive understanding of the reaction mechanism, confirming the pivotal role of noncovalent interactions, such as hydrogen bonds, in facilitating chemical reactions. nih.govresearchgate.netacs.org

Transition State Analysis and Activation Energy Barriers

The study of transition states and the calculation of activation energy barriers are fundamental to understanding the kinetics and feasibility of a chemical reaction. DFT calculations are a primary tool for locating transition states and determining their corresponding energy barriers. nih.govacs.org

In the choline hydroxide-catalyzed Friedlander synthesis of 2-methyl-1,8-naphthyridine, the energetics of intermediates and transition states were calculated to map out the reaction pathway. nih.govacs.org The initial step, the abstraction of an α-hydrogen to form a nucleophilic intermediate (INT-2) via transition state (TS-1), was found to have a low activation energy barrier of 3 kcal mol⁻¹. acs.org This low barrier was attributed to the stabilization of TS-1 through hydrogen bonds. acs.org

The subsequent attack of the intermediate on the carbonyl carbon of 2-aminonicotinaldehyde proceeds through a second transition state (TS-2) with a significantly higher activation energy barrier of 25.7 kcal mol⁻¹ relative to the intermediate. acs.org This step was identified as the rate-limiting step of the reaction. acs.org The analysis of TS-2 highlighted the importance of water in the reaction medium, as it participates in hydrogen bonding. acs.org

Conversely, the transition states for the final cyclization and aromatization steps (TS-4 and TS-5) were found to have surprisingly low activation energy barriers of 1.8 and 1.1 kcal mol⁻¹, respectively. acs.org This is attributed to the thermodynamic favorability of forming the aromatic 1,8-naphthyridine ring. acs.org

In other systems, such as the reaction of amidines with 1,2,3-triazines, DFT calculations of the free energy barriers for different potential pathways helped to elucidate the correct mechanism. acs.org For instance, the calculated barrier for an initial nucleophilic attack was found to be significantly lower than that for a stepwise Diels-Alder pathway, indicating the former is the more likely mechanism. acs.org

The energy barrier for conformational changes, such as atropisomerism, can also be computationally evaluated. An energy barrier of around 24 kcal/mol is generally sufficient to allow for the isolation of atropisomers at room temperature. unibo.it

Table 2: Calculated Activation Energy Barriers for the Friedlander Synthesis of 2-Methyl-1,8-naphthyridine

| Transition State | Reaction Step | Activation Energy (kcal mol⁻¹) | Reference |

| TS-1 | Formation of nucleophilic intermediate | 3.0 | acs.org |

| TS-2 | Attack on carbonyl carbon | 25.7 | acs.org |

| TS-3 | Intramolecular cyclization | 20.6 | researchgate.net |

| TS-4 | Dehydration | 1.8 | acs.org |

| TS-5 | Aromatization | 1.1 | acs.org |

Advanced Research Applications of 2 Bromo 1,8 Naphthyridine

Applications in Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine (B1210474) scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The introduction of a bromine atom at the 2-position of this scaffold provides a reactive handle for further chemical modifications, enabling the exploration of vast chemical space and the generation of novel drug candidates.

Development of Bioactive Derivatives

The chemical reactivity of 2-Bromo-1,8-naphthyridine, particularly the susceptibility of the bromine atom to nucleophilic substitution and cross-coupling reactions, has been extensively exploited to synthesize a diverse library of derivatives with significant biological potential. smolecule.com These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.

Research has demonstrated that derivatives of this compound possess potent antimicrobial and anticancer properties. smolecule.com For instance, the synthesis of 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives has been reported, with some compounds exhibiting notable in vitro antibacterial and antifungal activity. nih.gov Furthermore, the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. nih.gov

In the realm of oncology, 1,8-naphthyridine derivatives have been investigated as potential antitumor agents. smolecule.comekb.eg Modifications at various positions of the naphthyridine ring, including the incorporation of different substituents, have led to compounds with cytotoxic activity against various cancer cell lines. ekb.egsapub.org

Here is a table summarizing some bioactive derivatives of 1,8-naphthyridine:

| Derivative Type | Biological Activity | Key Structural Features |

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides nih.gov | Antibacterial, Antifungal | Thiazole-4-carboxamide moiety attached to the naphthyridine core. |

| 6-Bromo-1,8-naphthyridinone derivatives nih.gov | Antibacterial (DNA-gyrase inhibitors) | Bromine at C-6, 1,2,4-triazole (B32235) ring. |

| 2,7-dimethyl-1,8-naphthyridine derivatives researchgate.net | Cytotoxic (Anticancer) | Mannich bases, N-β-glycosides, Schiff's bases. |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione tandfonline.com | Anticancer (HeLa cell line) | Bromobenzylidene group at the 3-position. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,8-naphthyridine derivatives, SAR studies have provided crucial insights for the rational design of more potent and selective therapeutic agents. researchgate.net

Key findings from SAR studies on 1,8-naphthyridine derivatives include:

Substitution at C-6: The introduction of a bromine atom at the C-6 position can enhance antibacterial activity. nih.gov

Modifications at C-3 and C-7: Chemical modifications at these positions in quinolone structures, which share similarities with naphthyridines, can convert antibacterial agents into anticancer analogs. researchgate.net

Substituents at N-1 and C-6: In a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides developed as CB2 receptor ligands, the functional activity was found to be controlled by the substituents at the C-6 position of the naphthyridine scaffold. nih.gov

Aryl Substitution at C-6: The synthesis of 9-(4-bromophenyl)-6-aryl- smolecule.comCurrent time information in Pasuruan, ID.vulcanchem.comtriazolo[4,3-a] Current time information in Pasuruan, ID.naphthyridine-2-carbonitriles has been explored, indicating the importance of aryl substitutions in modulating biological activity. researchgate.net

These studies underscore the importance of systematic structural modifications to optimize the pharmacological profile of 1,8-naphthyridine-based compounds.

Molecular Docking and Molecular Dynamics Simulations for Target Interaction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in modern drug discovery. nih.govacs.org These techniques provide insights into the binding modes and interactions of small molecules with their biological targets at an atomic level, guiding the design of more effective drugs.

For derivatives of this compound, these computational approaches have been employed to predict and analyze their interactions with various biological targets, including enzymes and receptors. smolecule.comnih.gov

Molecular docking studies have been utilized to assess the binding affinities of 1,8-naphthyridine derivatives with specific proteins, such as the human serotonin (B10506) transporter (hSERT). smolecule.comnih.gov For example, a tetrahydropyrido derivative of naphthyridine was shown through molecular docking and MD simulations to bind to the active sites of hSERT, suggesting its potential as a preclinical candidate for the treatment of depression. nih.govacs.org

In another study, docking simulations of a novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative revealed a good binding affinity with the HER2 kinase protein, with a calculated binding energy of -7.89 Kcal/mol and an inhibition constant of 1.65 µM. tandfonline.com

Molecular dynamics simulations can reveal the dynamic nature of ligand-protein interactions, including any conformational changes that occur upon binding. nih.gov For the tetrahydropyrido derivative of naphthyridine binding to hSERT, MD simulations established that the compound binds to the active sites without causing significant perturbations to the secondary structure of the protein. nih.govacs.org This stability of the protein-ligand complex is often a desirable characteristic for a drug candidate.

Enzyme and Protein Interactions

The biological activity of this compound derivatives is often mediated by their interaction with specific enzymes and proteins. smolecule.com These interactions can lead to the inhibition or activation of biological pathways, forming the basis of their therapeutic effects.

1,8-naphthyridine derivatives have been identified as inhibitors of various enzymes, including protein kinases and topoisomerases. smolecule.comsapub.org For instance, certain derivatives have been shown to target DNA gyrase and topoisomerase IV, which are essential bacterial enzymes, leading to antibacterial effects. vulcanchem.com The bromine atom in these derivatives can facilitate binding to the active sites of target proteins through halogen bonding.

Furthermore, some 1,8-naphthyridine derivatives have been studied as probes to monitor the structure and function of enzymes and proteins, highlighting their utility as tools in chemical biology. nih.gov

Use as Probes for Enzyme/Protein Structure and Function (e.g., FragLite for ligand-binding sites)

The identification of ligand-binding sites on proteins is a foundational step in contemporary drug discovery. One innovative and efficient experimental method for mapping these interaction sites involves the use of minimal, halogenated fragments. While research has specifically highlighted the use of 4-bromo-1,8-naphthyridine (B1338488) as a "FragLite" to identify ligand-binding sites in proteins, the underlying principle demonstrates the utility of halogenated naphthyridines in structural biology. researchgate.netnih.govacs.org

FragLites are small, halogenated compounds, typically with 12 or fewer heavy atoms, that express hydrogen-bonding pharmacophore doublets. researchgate.net These fragments are designed to identify productive, drug-like interactions on a protein's surface. researchgate.netacs.org The inclusion of a halogen atom, such as bromine, is crucial as it allows for sensitive and unambiguous identification of the fragment's binding location and orientation through X-ray crystallography by exploiting its anomalous scattering properties. researchgate.netacs.org This mapping of a protein's interaction surface helps assess the "druggability" of specific sites and provides effective starting points for the de novo design of more complex hit molecules. researchgate.netacs.org This approach was successfully used to map cyclin-dependent kinase 2, identifying both orthosteric and allosteric sites. acs.org

Investigational Therapeutic Areas

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a bromine atom at the C2 position creates a versatile building block for developing new therapeutic agents. nih.govresearchgate.net Derivatives of this compound are being investigated across a wide spectrum of therapeutic areas due to their diverse biological activities.

The 1,8-naphthyridine core is a component of several compounds investigated for their anticancer properties. nih.govresearchgate.netresearchgate.net Vosaroxin, an antitumor agent, features a 1,8-naphthyridine structure. researchgate.netacs.org Research into derivatives of this compound has yielded compounds with promising cytotoxic activity against various cancer cell lines.

A novel derivative, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, which can be synthesized from a 1,8-naphthyridine precursor, demonstrated moderate activity against the HeLa cervical cancer cell line. tandfonline.com Molecular docking studies of this compound showed a good binding affinity with the HER2 kinase protein. tandfonline.com Other research has shown that modifications at the C-3 position of the 1,8-naphthyridine ring can produce potent anticancer agents. For example, certain 1,8-naphthyridine-3-carboxamide derivatives have shown significant cytotoxicity, with halogen-substituted versions being particularly active. tandfonline.com Compound 47 from one such study showed potent activity against MIAPaCa and K-562 cancer cell lines. tandfonline.com

It is important to note that not all modifications lead to active compounds. One study found that converting the highly active antitumor agents XK469 (a quinoxaline (B1680401) derivative) and SH80 (a quinoline (B57606) derivative) into their smolecule.comnih.govnaphthyridine analogues resulted in a loss of antitumor activity, highlighting the specific structural requirements for efficacy. nih.gov

| Derivative Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | 230 μM | tandfonline.com |

| Compound 47 (a halogen-substituted 1,8-naphthyridine-3-carboxamide) | MIAPaCa (Pancreatic Cancer) | 0.41 μM | tandfonline.com |

| Compound 47 (a halogen-substituted 1,8-naphthyridine-3-carboxamide) | K-562 (Leukemia) | 0.77 μM | tandfonline.com |

| Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | PA-1 (Ovarian Cancer) | 0.41 μM | tandfonline.com |

| Compound 29 (an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | SW620 (Colon Cancer) | 1.4 μM | tandfonline.com |

The 1,8-naphthyridine nucleus is the core of nalidixic acid, the first of the quinolone antibacterial agents. mdpi.comsapub.org This has spurred extensive research into other 1,8-naphthyridine derivatives as potential antimicrobial agents. researchgate.netresearchgate.netresearchgate.net The bromine atom in this compound serves as a key functional group for synthesizing derivatives with significant antibacterial and antifungal properties.

One study synthesized a series of 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives and screened them for in vitro activity against Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and the fungal strains Aspergillus niger and Aspergillus flavus. nih.govmdpi.com Two compounds from this series showed high antimicrobial efficacy with zones of inhibition comparable to the standard drugs griseofulvin (B1672149) and ampicillin (B1664943). nih.govmdpi.com Other studies have noted that introducing a bromine atom elsewhere on the naphthyridine scaffold, such as at the C-6 position, can enhance antibacterial activity against strains like B. subtilis. mdpi.com The antifungal activity of 1,8-naphthyridine derivatives containing Schiff bases and ureas has also been investigated, with halogenated compounds proving more toxic to phytopathogenic fungi like Alternaria alternata and Fusarium oxysporum. researchgate.net

| Derivative Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides (62a-b) | S. aureus, E. coli, A. niger, A. flavus | Showed high antimicrobial efficacy, with inhibition zones comparable to ampicillin and griseofulvin. | nih.govmdpi.com |

| 7-methyl-1,8-naphthyridinone derivatives with a 1,2,4-triazole ring | B. subtilis | Introduction of bromine at the C-6 position enhanced antibacterial activity. | mdpi.com |

| 3-aryldenamino-2-methyl-1,8-naphthyridines (Schiff bases) | A. alternata, F. oxysporum, C. lunata | Compounds with halogen substituents (fluoro, chloro, bromo) were more toxic to the tested fungi. | researchgate.net |

| 2-amino-1,8-naphthyridine-3-carboxamide derivatives | Gram-positive and Gram-negative bacteria | These compounds are useful antimicrobial agents against a variety of human and veterinary pathogens. | google.com |

Derivatives of 1,8-naphthyridine are recognized for their potential antiviral activities. nih.govresearchgate.net Research has specifically identified this compound (referred to as 2BN) as a synthetic compound that inhibits the replication of the Human Immunodeficiency Virus (HIV). biosynth.com Its mechanism of action is believed to involve inhibiting viral entry into the host cell by binding to CD4 receptors on the cell surface, which blocks the virus's ability to attach and enter. biosynth.com

Beyond HIV, other 1,8-naphthyridine derivatives have been explored for activity against different viruses. For instance, a series of imidazo[1,2-α] smolecule.comnih.govnaphthyridine derivatives were synthesized and evaluated as potential inhibitors of Hepatitis C Virus (HCV) entry. nih.gov One compound from this series, 5o , showed specific activity against HCV and had no significant inhibitory effect on other viruses like HBV, EV71, HIV, or MERS when tested at a concentration of 20 μM. nih.gov

The 1,8-naphthyridine scaffold has been identified in multiple reviews as a class of compounds possessing potential antimalarial properties. nih.govresearchgate.net This suggests that derivatives of this compound could serve as a basis for the development of new drugs to combat malaria. While specific studies focusing solely on this compound for antimalarial activity are less common, the recognized potential of the broader 1,8-naphthyridine family makes it an area of continuing interest for medicinal chemists. nih.govresearchgate.net

The 1,8-naphthyridine structure is a key component in compounds investigated for anti-inflammatory and analgesic effects. nih.govresearchgate.netresearchgate.net For example, derivatives of tandfonline.comsmolecule.comtriazolo[4,3-a] smolecule.comnih.govnaphthyridine have been tested and shown to be effective anti-inflammatory and analgesic agents in mice, with some compounds showing stronger anti-inflammatory activity and others being more potent as analgesics. psu.edu These compounds appear to work through a cyclooxygenase (COX)-independent mechanism, as they did not alter the production of prostaglandins (B1171923) PGE2 or PGI2. psu.edu Instead, their anti-inflammatory action may be related to the inhibition of reactive oxygen species (ROS) production and the reduction of polymorphonuclear cell adhesion to endothelial cells. psu.edu

In another study, novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives were synthesized to explore their anti-inflammatory potential in BV2 microglial cells, which are linked to neuroinflammation. mdpi.com One derivative, N-(2-methoxyphenyl)naphthyridine-2-carboxamide (HSR2104), was particularly effective at reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com

Neurological Disorders (e.g., Alzheimer's, Depression, Multiple Sclerosis)

Derivatives of the 1,8-naphthyridine nucleus have shown considerable promise in the research and development of treatments for a range of neurological disorders, including Alzheimer's disease, depression, and multiple sclerosis. researchgate.netresearchgate.netnih.gov The core structure is a viable scaffold for designing agents that can modulate key neurological targets. nih.govacs.org

Alzheimer's Disease: Research has focused on synthesizing 1,8-naphthyridine derivatives as potential multi-target agents for Alzheimer's disease. nih.gov These compounds have been investigated for their ability to inhibit cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and modulate calcium channels, two important pathways implicated in the pathology of the disease. nih.govnih.gov For instance, a series of novel 1,8-naphthyridine derivatives were synthesized and showed better inhibitory activity against AChE and BuChE than many previously studied compounds. nih.gov One derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] acs.orgacs.orgnaphthyridine-3-carboxylate, not only inhibited these enzymes but also demonstrated neuroprotective effects against various neurotoxic agents in cell-based assays. nih.gov Although direct studies on this compound are not prominent, its role as a precursor is vital for creating such functionally complex molecules.

Depression: The 1,8-naphthyridine scaffold is also being explored for developing novel antidepressants. acs.orgnih.gov Molecular docking and dynamics simulations have been used to study the potential of 1,8-naphthyridine derivatives to inhibit the human serotonin transporter (hSERT), a key target for many antidepressant drugs. acs.orgnih.gov A study identified a tetrahydropyrido derivative of naphthyridine that binds effectively to the active site of hSERT, suggesting its potential as a preclinical candidate for treating depression. acs.orgnih.gov The synthesis of such targeted molecules often relies on versatile starting materials like this compound to introduce the necessary pharmacophoric features.

Multiple Sclerosis: In the context of multiple sclerosis, an autoimmune neurodegenerative disease, derivatives of 1,8-naphthyridine are being investigated for their immunomodulatory and neuroprotective effects. nih.gov Research has shown that certain 1,8-naphthyridin-2-one derivatives can act as selective agonists for the cannabinoid CB2 receptor, which is expressed in immune cells and plays a role in modulating inflammation. nih.gov The synthesis of these specific derivatives, such as ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate, directly utilizes a brominated naphthyridine precursor, highlighting the importance of halogenated intermediates in this research area. nih.gov

Table 1: Research Findings on 1,8-Naphthyridine Derivatives in Neurological Disorders

| Therapeutic Target | Compound/Derivative Type | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease | Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] acs.orgacs.orgnaphthyridine-3-carboxylate | Showed good inhibition of AChE and BuChE; exhibited neuroprotection in cell models. | nih.gov |

| Depression | Tetrahydropyrido derivative of naphthyridine | Binds to the active site of the human serotonin transporter (hSERT) in simulation studies. | acs.orgnih.gov |

| Multiple Sclerosis | Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate | Serves as a key intermediate for CB2 receptor agonists with potential immunomodulatory effects. | nih.gov |

Antihypertensive Agents

The 1,8-naphthyridine framework is a recognized scaffold in the development of antihypertensive agents. researchgate.netacs.org Research has led to the synthesis of various derivatives with potent vasodilatory effects. acs.org In one study, a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives were synthesized and evaluated for their antihypertensive activity. acs.org Several of these compounds demonstrated significant potency, with one derivative in particular showing a pIC50 value of 6.92. acs.org The mechanism of action for some of these compounds was linked to the inhibition of guanylate cyclase or the activation of ATP-sensitive potassium channels. acs.org While this specific study does not detail the use of this compound, the synthesis of substituted naphthyridines often involves halogenated precursors to enable the introduction of various functional groups necessary for biological activity. nih.gov

Table 2: Antihypertensive Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Structure Description | Vasodilatory Potency (pIC50) | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 23 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivative | 6.92 | Activation of ATP-sensitive potassium channels | acs.org |

| 22, 27-29, 47, 48 | 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives | >5.0 | Guanylate-cyclase inhibition or K+ channel activation | acs.org |

Anticonvulsant Agents

The 1,8-naphthyridine nucleus has been investigated as a source of novel anticonvulsant agents. researchgate.netnih.gov Studies have shown that derivatives of this scaffold can exhibit significant activity in preclinical models of epilepsy. researchgate.netnih.gov For example, a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines were synthesized, and nearly all compounds showed significant anticonvulsant effects. researchgate.net Specifically, aminopropyloxy derivatives of 1,8-naphthyridines have been synthesized and tested for their ability to prevent pentylenetetrazole (PTZ)-induced seizures in mice, with some compounds demonstrating activity comparable to the reference drug diazepam. researchgate.net Another study on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines also identified compounds with high anticonvulsant activity, particularly against PTZ-induced convulsions. nih.gov The synthesis of these active molecules often begins with a core heterocyclic structure that is functionalized, a role for which this compound is well-suited as a starting material.

Table 3: Anticonvulsant Activity of 1,8-Naphthyridine Derivatives

| Compound/Derivative Type | Test Model | Key Finding | Reference(s) |

|---|---|---|---|

| 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | PTZ-induced seizures in mice | Activity equivalent to diazepam at the tested dose. | researchgate.net |

| 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine | PTZ-induced seizures in mice | Activity equivalent to diazepam at the tested dose. | researchgate.net |

| Pyrazolo[3,4-c]-2,7-naphthyridines (e.g., 3d, 3i) | PTZ-induced convulsions | Displayed high anticonvulsant activity, surpassing ethosuximide. | nih.gov |

Anti-allergic Agents

Substituted 1,8-naphthyridin-2(1H)-ones represent a class of compounds investigated for their anti-allergic properties. nih.gov These derivatives have been shown to be potent, orally active inhibitors of bronchospasm in animal models of allergy. nih.gov The mechanism of action is thought to involve the inhibition of the release of sulfidopeptide leukotrienes (SRS-A), which are key mediators in allergic reactions. nih.gov Structure-activity relationship studies identified several potent compounds, leading to the selection of 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (Sch 33303) for further preclinical development. nih.gov The synthesis of these and other bioactive 1,8-naphthyridine derivatives often relies on functionalized precursors, with halogenated versions like this compound being key intermediates for introducing molecular diversity. nih.govasianpubs.org

Gastric Antisecretory Properties

The 1,8-naphthyridine scaffold has been successfully utilized to develop potent gastric antisecretory agents. researchgate.netnih.gov Specifically, derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and shown to be effective in animal models. nih.gov Two compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were found to be more potent than cimetidine (B194882) in a rat model of gastric secretion. nih.gov These compounds also demonstrated inhibitory activity in a dog model. nih.gov The synthesis of such potent agents showcases the utility of the 1,8-naphthyridine core in medicinal chemistry.

Bronchodilator Activity

The potential for 1,8-naphthyridine derivatives to act as bronchodilators has been noted in the scientific literature. nih.govopenmedicinalchemistryjournal.com For example, research into new bronchodilators has explored various fused heterocyclic ring systems, including imidazo[4,5-c] acs.orgacs.orgnaphthyridin-4[5H]-ones. semanticscholar.org While extensive studies specifically on this compound as a bronchodilator are not widely reported, the broader class of naphthyridines is considered a promising area for the design of new anti-asthmatic agents. openmedicinalchemistryjournal.com The development of such compounds often involves the chemical modification of a core scaffold, where a reactive handle like a bromo group is essential for synthesis. nih.gov

Antiplatelet Activity

Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov A study focused on 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives found that several compounds exhibited remarkable inhibitory activity against platelet aggregation induced by arachidonate (B1239269) and collagen, with potency similar to the standard drug indomethacin. nih.gov The presence of a morpholinyl or piperidinyl group at the 2-position of the naphthyridine ring appeared to be favorable for this activity. nih.gov The synthesis of these 2-amino substituted derivatives logically proceeds from a 2-halo-1,8-naphthyridine intermediate, such as this compound, via nucleophilic substitution, underscoring its importance in generating compounds with antiplatelet potential.

Anti-osteoporotic Agents

Derivatives of 1,8-naphthyridine have been investigated for their potential as anti-osteoporotic agents. These compounds have shown promise as αvβ3 antagonists, a target relevant to bone resorption. nih.gov The development of new treatments for osteoporosis is a significant area of research, and the 1,8-naphthyridine scaffold provides a valuable starting point for the design of novel therapeutics.

Kinase Inhibitors

The 1,8-naphthyridine core is a prominent scaffold in the design of kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases. nih.govekb.eg For instance, the reaction of 2-bromo-3-fluoro-1,8-naphthyridine (B14864571) with piperidine (B6355638) can generate precursors for kinase inhibitors. Additionally, certain 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have demonstrated kinase inhibition by binding to the active sites of receptors like VEGFR-2. acs.org The versatility of the 1,8-naphthyridine structure allows for the synthesis of a wide range of derivatives with potential inhibitory activity against various kinases.

Topoisomerase I and II Inhibitors

Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of topoisomerase I and II, enzymes essential for DNA replication and transcription in cancer cells. ekb.eg The anticancer agent voreloxin, which contains a 1,8-naphthyridine moiety, functions by inhibiting topoisomerase II and intercalating with DNA. ekb.eg Research has also shown that certain 1,8-naphthyridine derivatives can inhibit bacterial topoisomerase II (DNA gyrase), suggesting their potential as antibacterial agents. nih.gov

Tubulin Polymerization Inhibitors

The 1,8-naphthyridine scaffold has been utilized to develop compounds that inhibit tubulin polymerization, a key process in cell division, making them attractive anticancer agents. ekb.eg Studies have shown that derivatives such as 2-aryl-1,8-naphthyridin-4(1H)-ones and 2-phenyl-1,8-naphthyridin-4-ones exhibit antitumor activity by disrupting microtubule formation. idrblab.netnih.gov For example, 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has shown moderate activity against HeLa cells, attributed to its inhibition of tubulin polymerization. vulcanchem.com

Ras Protein Inhibitors

Derivatives of 1,8-naphthyridine have emerged as inhibitors of Ras proteins, which are frequently mutated in various cancers. ekb.eg Quinolino-1,8-naphthyridine analogues have been synthesized and evaluated for their ability to inhibit Ras-GTP, with some compounds showing potent biological activity against lung cancer cell lines. researchgate.net The development of Ras inhibitors is a significant challenge in oncology, and the 1,8-naphthyridine framework offers a promising avenue for the design of new therapeutic agents. nih.govgoogle.com

Telomerase Inhibitors

The inhibition of telomerase, an enzyme that maintains the length of telomeres and is highly active in the majority of cancer cells, is a key strategy in cancer therapy. ekb.egnih.gov Dimeric forms of 2-amino-7-methyl-1,8-naphthyridine have been reported to act as anticancer agents by binding to G-G mismatches in duplex DNA and inhibiting telomerase. ekb.eg The ability of naphthyridine dimers to bind to the guanine-rich telomeric sequence and prevent its elongation by telomerase highlights the potential of this class of compounds in developing new cancer treatments. ekb.egnih.gov

CB2 Receptor Agonists and Adenosine (B11128) Receptor Ligands

The 1,8-naphthyridine scaffold has been instrumental in developing selective ligands for cannabinoid receptor 2 (CB2) and adenosine receptors. nih.govnih.govorientjchem.org Derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide have been synthesized and shown to possess high affinity and selectivity for the CB2 receptor, with some acting as agonists and others as antagonists or inverse agonists. nih.govacs.orgmdpi.com Functionalization at different positions of the naphthyridine core allows for the modulation of their pharmacological activity. nih.govacs.org Furthermore, various 1,8-naphthyridin-4-one derivatives have been identified as ligands for A2A adenosine receptors, demonstrating the versatility of this heterocyclic system in targeting G protein-coupled receptors. nih.govcam.ac.uk

H1 Receptor Antagonism

Derivatives of the 1,8-naphthyridine core have been identified as potential antagonists of the histamine (B1213489) H1 receptor, making them candidates for the development of new antihistaminic agents. Research has focused on designing and synthesizing novel 1,8-naphthyridine analogues to explore their interaction with the H1 receptor active site.